molecular formula C21H21ClFN5O4 B1589832 N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine CAS No. 267243-64-1

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine

Cat. No. B1589832
M. Wt: 461.9 g/mol
InChI Key: QVZKEQDJKMFEDU-UHFFFAOYSA-N
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Description

“N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine” is a chemical compound with the CAS Number: 267243-64-1 . It has a molecular weight of 461.88 . The compound is stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

An improved three-step process for the synthesis of a similar compound, gefitinib, from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib . Excellent results were achieved over the conventional synthetic methodologies .


Molecular Structure Analysis

The molecular formula of the compound is C21H21ClFN5O4 . The InChI Code is 1S/C21H21ClFN5O4/c22-16-10-14 (2-3-17 (16)23)26-21-15-11-19 (28 (29)30)20 (12-18 (15)24-13-25-21)32-7-1-4-27-5-8-31-9-6-27/h2-3,10-13H,1,4-9H2, (H,24,25,26) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

Antibacterial Activity

Research has identified compounds structurally related to N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine with potent antibacterial properties. Specifically, a study highlighted a novel antibacterial 8-chloroquinolone with a unique orientation of the N1-(5-amino-2,4-difluorophenyl) group, demonstrating significant antibacterial activities against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae (Kuramoto et al., 2003). This suggests potential applications in developing new antibacterial agents.

Antitumor Activities

Another area of application is in antitumor research. Novel diazole 4-aminoquinazoline derivatives, including those structurally similar to the compound , were synthesized and exhibited high in vitro inhibitory activities against PC-3 cells, indicating their potential as antitumor agents (Liao Wen-j, 2015). Additionally, fluoroquinolone-based 4-thiazolidinones derived from similar compounds showed promising antibacterial and antifungal activities, further supporting their relevance in medical research for tumor detection and treatment (Patel & Patel, 2010).

PET Imaging Agents

Furthermore, research into novel F-18 labeled 4-aminoquinazoline derivatives for potential PET imaging agents has been conducted. These studies have shown that certain derivatives can accumulate in tumors and have fast clearance from muscle and blood, with one derivative, in particular, showing promise as a potential PET tumor imaging agent (Chen et al., 2012). This implies a significant application in cancer diagnostics and monitoring.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

While specific future directions for “N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine” are not available in the search results, it’s worth noting that similar compounds, such as gefitinib, have been extensively studied in the past decades with aminoquinazoline as a core moiety . These compounds have shown considerable achievements in cancer chemotherapy .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O4/c22-16-10-14(2-3-17(16)23)26-21-15-11-19(28(29)30)20(12-18(15)24-13-25-21)32-7-1-4-27-5-8-31-9-6-27/h2-3,10-13H,1,4-9H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZKEQDJKMFEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442300
Record name N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine

CAS RN

267243-64-1
Record name N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-nitro-4-(3-chloro-4-fluorophenylamino)-7-fluoro-quinazoline (1 eq.) and morpholine-propanol (1.5 eq.) were dissolved in DMSO (10 ml), the solution was stirred for 5 mins with a water bath. A solution of potassium tert-butoxide (3.0 eq.) in DMSO (5 ml) was added slowly to the solution mentioned-above in drops, the mixture was stirred at room temperature for further 30 mins. After the reaction finished, the mixture was diluted with 100 ml water and pH was adjusted to neutral with concentrated hydrochloric acid, then stirred for 30 mins, large amount of yellow solid was precipitated, then filtering, the filter cake was washed with water twice and dried to give yellow solid of N-(3-chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine (yield 90%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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